N-Fmoc-5-bromo-2-chloro-D-phenylalanine
Description
Structure
3D Structure
Properties
Molecular Formula |
C24H19BrClNO4 |
|---|---|
Molecular Weight |
500.8 g/mol |
IUPAC Name |
(2R)-3-(5-bromo-2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H19BrClNO4/c25-15-9-10-21(26)14(11-15)12-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m1/s1 |
InChI Key |
JNZSAOKGJDDKRX-JOCHJYFZSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=C(C=CC(=C4)Br)Cl)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=CC(=C4)Br)Cl)C(=O)O |
Origin of Product |
United States |
Analytical and Spectroscopic Characterization of N Fmoc 5 Bromo 2 Chloro D Phenylalanine and Its Derivatives
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone in the structural analysis of N-Fmoc-5-bromo-2-chloro-D-phenylalanine, offering non-destructive insights into its molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are utilized to map the chemical environment of each hydrogen and carbon atom, respectively.
In the ¹H NMR spectrum of this compound, the protons of the fluorenylmethoxycarbonyl (Fmoc) group typically appear as a series of multiplets in the aromatic region (around 7.2-7.9 ppm). The protons on the substituted phenyl ring of the phenylalanine residue will also resonate in this region, with their specific chemical shifts influenced by the positions of the bromo and chloro substituents. The α-proton and the β-protons of the phenylalanine backbone will be observed in the aliphatic region, with their coupling patterns providing information about the conformation of the side chain.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures. Actual values may vary.)
| Proton | Predicted Chemical Shift (ppm) |
| Fmoc group (aromatic) | 7.20 - 7.90 |
| Phenyl ring (aromatic) | 7.00 - 7.50 |
| α-CH | 4.50 - 4.80 |
| β-CH₂ | 3.10 - 3.40 |
| Carboxylic acid (OH) | ~12.0 |
| Amide (NH) | ~7.0 - 8.0 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures. Actual values may vary.)
| Carbon | Predicted Chemical Shift (ppm) |
| Carboxylic acid (C=O) | ~173 - 176 |
| Carbamate (B1207046) (C=O) | ~155 - 157 |
| Fmoc group (aromatic) | ~120 - 145 |
| Phenyl ring (aromatic) | ~125 - 140 |
| α-C | ~55 - 58 |
| β-C | ~37 - 40 |
| Fmoc (CH, CH₂) | ~47, ~67 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers. The IR spectrum will exhibit characteristic absorption bands corresponding to the various bonds within the molecule.
Key expected vibrational frequencies include a broad O-H stretch from the carboxylic acid group (typically around 2500-3300 cm⁻¹), an N-H stretch from the amide group (around 3300 cm⁻¹), and a strong C=O stretch from the carboxylic acid and carbamate groups (typically in the range of 1680-1750 cm⁻¹). The aromatic C-H and C=C stretching vibrations from the fluorenyl and phenyl rings will also be present.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |
| Amide | N-H stretch | ~3300 |
| Carboxylic Acid | C=O stretch | ~1700 - 1725 |
| Carbamate | C=O stretch | ~1690 - 1710 |
| Aromatic Rings | C=C stretch | ~1450 - 1600 |
| Alkane | C-H stretch | ~2850 - 3000 |
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and for obtaining structural information through analysis of its fragmentation patterns. The molecular weight of the L-isomer, N-Fmoc-5-bromo-2-chloro-L-phenylalanine, is reported as 500.77 g/mol , and the D-isomer would have the same molecular weight. wuxiapptec.com
In a typical mass spectrum, a molecular ion peak ([M]⁺ or a protonated molecule [M+H]⁺) would be observed, confirming the molecular weight. The isotopic pattern of this peak would be characteristic of a molecule containing both bromine and chlorine atoms. Fragmentation of the molecule would likely involve the loss of the Fmoc group, cleavage of the amino acid side chain, and decarboxylation.
Table 4: Expected Mass Spectrometry Fragments for this compound
| Fragment | Description | Expected m/z |
| [M+H]⁺ | Protonated molecule | ~501.77 |
| [M-Fmoc]⁺ | Loss of the Fmoc group | ~279.77 |
| [M-COOH]⁺ | Loss of the carboxyl group | ~455.77 |
| Fmoc-CH₂⁺ | Fragment from Fmoc group | 179.08 |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for separating this compound from any impurities or byproducts of its synthesis, thereby ensuring its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound. Suppliers of this compound often state a purity of greater than 95% as determined by HPLC. wuxiapptec.com A reversed-phase HPLC method would typically be used, employing a nonpolar stationary phase (like C18) and a polar mobile phase, such as a gradient of water and acetonitrile (B52724) containing a small amount of an acid like trifluoroacetic acid (TFA). The compound's retention time under specific conditions is a key identifier, and the area of its peak in the chromatogram is proportional to its concentration, allowing for quantification of purity.
Table 5: Typical HPLC Parameters for Purity Analysis
| Parameter | Condition |
| Column | Reversed-phase C18 |
| Mobile Phase A | Water with 0.1% TFA |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | Linear gradient from A to B |
| Detection | UV at 254 nm or 280 nm |
| Purity Specification | >95% |
X-ray Diffraction for Solid-State Structure Determination
X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms in the solid state, providing definitive information about the molecule's conformation and the packing of molecules in a crystal lattice. While the specific crystal structure of this compound is not publicly documented, studies on similar Fmoc-protected amino acids, such as Fmoc-phenylalanine and Fmoc-DOPA, have been successfully characterized using this method. acs.orgresearchgate.net These studies reveal how intermolecular interactions, such as hydrogen bonding and π-π stacking of the aromatic rings, dictate the self-assembly and crystal packing of these molecules. acs.org It is expected that this compound would also form a well-defined crystalline structure that could be elucidated by single-crystal X-ray diffraction.
Applications of N Fmoc 5 Bromo 2 Chloro D Phenylalanine in Advanced Organic and Peptide Synthesis
Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. peptide.com The Fmoc strategy is a widely used variant of SPPS, prized for its mild deprotection conditions which are compatible with a diverse range of modified amino acids. nih.gov N-Fmoc-5-bromo-2-chloro-D-phenylalanine can be seamlessly integrated into standard Fmoc-SPPS protocols, where its C-terminus is first anchored to a solid support, followed by sequential cycles of deprotection and coupling to elongate the peptide chain. peptide.com
The efficiency of both the coupling and deprotection steps is critical to the success of SPPS, directly impacting the yield and purity of the final peptide. iris-biotech.de For this compound, the steric hindrance from the ortho-chlorine atom and the bulky Fmoc group can influence reaction kinetics.
Coupling: The activation of the carboxylic acid of the incoming Fmoc-amino acid is essential for forming the peptide bond. For sterically hindered amino acids like this compound, the choice of coupling reagent is crucial. Reagents such as HCTU (O-(1H-6-Chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIEA) or collidine are often employed to achieve high coupling efficiency. uci.edu Longer coupling times or double coupling cycles may be necessary to ensure the complete acylation of the resin-bound amine, especially as the peptide chain grows and aggregation becomes a potential issue. uci.edu
Deprotection: The removal of the Fmoc group is typically achieved using a solution of a secondary amine base, most commonly 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). uci.edunih.gov The process involves base-catalyzed β-elimination, releasing the free amine for the next coupling step. nih.gov While standard protocols often call for short deprotection times (e.g., 5-7 minutes), monitoring the release of the dibenzofulvene-piperidine adduct via UV spectroscopy can confirm the reaction's completion. peptide.comiris-biotech.de For sequences prone to aggregation, extending the deprotection time may be required to ensure full removal of the Fmoc group. peptide.com
Table 1: General Optimized Conditions for SPPS using this compound
| Step | Reagents & Conditions | Considerations & Monitoring |
|---|---|---|
| Coupling | Amino Acid: 3-5 equivalents Coupling Reagent: HCTU or HATU (3-5 eq.) Base: DIEA or Collidine (6-10 eq.) Solvent: DMF Time: 30 min - 2 hours | Steric hindrance may require longer reaction times or double coupling. Completeness of reaction can be monitored by a Kaiser test. iris-biotech.de |
| Deprotection | 20% Piperidine in DMF | The reaction is typically fast (5-20 min). uci.edu Progress can be monitored by UV absorbance of the dibenzofulvene adduct. iris-biotech.de |
A significant challenge in peptide synthesis is the occurrence of side reactions, which can lead to impurities that are difficult to separate from the desired product. nih.gov Epimerization, the change in the stereochemical configuration at the α-carbon, is a particularly concerning side reaction as it can alter the peptide's conformation and biological activity. nih.govmdpi.com
Epimerization of the C-terminal amino acid can occur during the activation step of segment condensation or on-resin cyclization. For an amino acid like this compound, the risk of epimerization is present during its activation prior to coupling. The mechanism often involves the formation of an oxazolone (B7731731) intermediate, which can readily lose proton acidity at the α-carbon. u-tokyo.ac.jp
To minimize this, several strategies can be employed:
Choice of Coupling Reagents: Using carbodiimide-based reagents like N,N'-diisopropylcarbodiimide (DIC) in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or its less racemization-prone derivatives like 6-Cl-HOBt can suppress epimerization. rsc.org Uronium/aminium-based reagents like HBTU and HATU are highly efficient but must be used with caution, as prolonged pre-activation times can increase the risk of racemization. mdpi.com
Reaction Conditions: Performing couplings at lower temperatures can significantly reduce the rate of epimerization. u-tokyo.ac.jp The choice of solvent is also critical; polar aprotic solvents like DMF are common but can sometimes promote epimerization more than less polar solvents like dichloromethane (B109758) (DCM). u-tokyo.ac.jprsc.org
Base Selection: The choice and amount of base used during coupling are critical. Non-nucleophilic, sterically hindered bases like DIEA or 2,4,6-trimethylpyridine (B116444) (collidine) are preferred over simpler tertiary amines. The base should be used in moderation, as excess base can accelerate oxazolone formation and subsequent epimerization.
Design and Synthesis of Peptidomimetics and Peptide Analogs
Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability or bioactivity. The incorporation of unnatural amino acids like 5-bromo-2-chloro-D-phenylalanine is a key strategy in the design of novel peptidomimetics and peptide analogs. nih.gov
The introduction of halogen atoms into a peptide's structure can profoundly influence its three-dimensional conformation and stability. nih.gov This is a powerful tool for tuning the physicochemical and structural properties of polypeptides. nih.gov Halogenation can introduce favorable steric and electronic effects, including the potential for forming halogen bonds—a noncovalent interaction between a halogen atom and an electron-rich atom like oxygen or nitrogen. acs.orgacs.org
The presence of both a bromine and a chlorine atom on the phenyl ring of this specific amino acid offers a unique combination of size and electronegativity. These substitutions can:
Induce Specific Folds: The bulky and hydrophobic nature of the dihalogenated phenyl group can restrict the conformational freedom of the peptide backbone, promoting the adoption of specific secondary structures like β-turns or helical motifs. acs.org
Enhance Proteolytic Stability: The steric bulk of the halogen atoms near the peptide bond can shield it from enzymatic cleavage, thereby increasing the peptide's half-life in biological systems. nih.gov However, this effect is not universal and depends on the specific substitution pattern and its local environment. nih.gov
Form Stabilizing Interactions: The chlorine and bromine atoms can participate in halogen bonds with carbonyl oxygens or other Lewis basic sites within the peptide or a target protein, providing an additional stabilizing force for a particular folded conformation. acs.orgacs.org This has been shown to be comparable in strength to some hydrogen bonds in certain model systems. acs.org
The ultimate goal of modifying peptides is often to improve their biological function. nih.gov The incorporation of this compound can enhance bioactivity through several mechanisms:
Improved Receptor Binding: The halogen atoms can form specific, favorable interactions with a biological target, such as a receptor or enzyme active site. acs.org Halogen bonds, in particular, are increasingly recognized as important interactions in drug design. acs.org The modified conformational preferences of the peptide can also lead to a better fit with the target's binding pocket.
Increased Hydrophobicity: The bromo- and chloro-substituents increase the hydrophobicity of the amino acid side chain, which can enhance membrane permeability or improve binding to hydrophobic pockets on a target protein.
Altered Electronic Properties: The electron-withdrawing nature of the halogens modifies the electronic character of the aromatic ring, which can influence interactions like π-π stacking or cation-π interactions that are often crucial for molecular recognition. nih.gov
Development of Molecular Probes and Functionalized Peptides
The unique properties of the 5-bromo-2-chloro-phenylalanine side chain make it a useful component in the development of molecular probes and functionalized peptides. While direct applications as a fluorescent probe are not its primary feature, the halogen atoms serve as versatile chemical handles for further modification.
The bromine atom, in particular, can be exploited in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This allows for the site-specific introduction of a wide array of functional groups after the peptide has been synthesized. This post-synthetic modification strategy enables the creation of:
Bioconjugates: Peptides containing this residue can be coupled to reporter molecules (e.g., fluorophores, biotin), carrier proteins, or cytotoxic drugs. nih.gov
Stapled Peptides: The halogenated side chain can serve as a reactive site for intramolecular C-H activation or other cross-coupling reactions to create a covalent bridge with another residue (e.g., tryptophan), forming a "stapled" peptide. nih.gov This technique is used to lock the peptide into a specific bioactive conformation, often an α-helix, which can lead to dramatically improved stability and cell permeability. nih.gov
Radiolabeled Peptides: The bromine atom could potentially be replaced with a radioactive isotope, such as ⁷⁶Br or ⁷⁷Br, to create peptide-based radiopharmaceuticals for imaging or therapeutic applications, although this requires specialized synthetic routes.
Site-Specific Labeling and Functionalization (e.g., affinity labels, fluorescent groups)
The precise installation of chemical reporters, such as affinity labels or fluorescent groups, at specific locations within a peptide or protein is essential for understanding its function, localization, and interactions. This compound is an exemplary reagent for this purpose due to the reactivity of its aryl bromide.
The bromine atom on the phenyl ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the covalent attachment of diverse functional groups after the peptide has been synthesized. For instance, a fluorescent dye containing a boronic acid (for Suzuki coupling) or a terminal alkyne (for Sonogashira coupling) can be selectively attached to the 5-bromo position of the phenylalanine residue. This strategy offers a powerful method for creating fluorescently labeled peptides for use in cellular imaging or fluorescence polarization assays.
Similarly, affinity labels, which are reactive molecules that can form a covalent bond with a target protein, can be introduced at this position. This enables the creation of highly specific probes to identify and characterize protein binding partners. The chloro group at the 2-position, while less reactive in cross-coupling reactions than the bromo group, contributes to the unique electronic properties of the side chain, potentially influencing binding interactions. The use of the Fmoc protecting group is standard in solid-phase peptide synthesis, allowing for the straightforward incorporation of this building block into a growing peptide chain. chemimpex.com
Applications in Biophysical Studies and Protein-Ligand Interactions
The study of how peptides and proteins interact with other molecules is fundamental to understanding biological processes and for designing new therapeutics. Halogenated amino acids like this compound can be valuable probes in these biophysical studies.
The introduction of heavy atoms like bromine can be advantageous in X-ray crystallography. The bromine atom can act as an anomalous scatterer, which can help in solving the phase problem during structure determination of peptide-protein complexes. Furthermore, the presence of both chlorine and bromine atoms on the phenyl ring creates a unique electronic and steric footprint. This can be used to probe the binding pocket of a target protein, providing insights into the nature of the interactions (e.g., hydrophobic, halogen bonding). Researchers can systematically replace a natural phenylalanine with this analog to map out structure-activity relationships (SAR).
The D-configuration of the amino acid is particularly useful in this context. Peptides containing D-amino acids often exhibit enhanced stability against degradation by proteases. This increased half-life is highly desirable for biophysical studies that require longer observation times and for the development of peptide-based drugs. The study of protein interactions often benefits from compounds that have improved stability. chemimpex.com
Contributions to Combinatorial Library Generation and Screening
Combinatorial chemistry is a powerful technique used to synthesize a large number of different but structurally related molecules, known as a library, which can then be screened for biological activity. nih.gov this compound is an excellent building block for generating diverse peptide libraries.
The true power of this building block in combinatorial chemistry lies in the ability to perform post-synthetic modifications on the resin-bound peptide library. After synthesizing a library of peptides containing this compound at one or more positions, the bromine atom can be used as a chemical handle for diversification. By splitting the resin and performing different cross-coupling reactions on each portion, a vast number of unique side chains can be introduced from a single initial library. This approach significantly expands the chemical space that can be explored.
For example, one portion of the library could be reacted with various boronic acids (Suzuki coupling), another with terminal alkynes (Sonogashira coupling), and a third with amines (Buchwald-Hartwig amination). This strategy, combined with the initial diversity of the peptide sequences, allows for the creation of exceptionally large and complex libraries of molecules. These libraries can then be screened to identify lead compounds for drug discovery or to find probes for chemical biology research. The use of Fmoc-protected amino acids is a foundational technology in the automated synthesis of such peptide libraries. nih.gov
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₄H₁₉BrClNO₄ | wuxiapptec.com |
| Molecular Weight | 500.77 g/mol | wuxiapptec.com |
| CAS Number | 2015413-31-5 | wuxiapptec.com |
Table 2: Related Phenylalanine Derivatives
| Compound Name | Molecular Formula | CAS Number | Key Feature |
| N-Fmoc-2-chloro-D-phenylalanine | C₂₄H₂₀ClNO₄ | 205526-22-3 | Contains only a chloro substituent. nih.govpeptide.com |
| N-Fmoc-2-bromo-D-phenylalanine | C₂₄H₂₀BrNO₄ | 220497-47-2 | Contains only a bromo substituent. chemimpex.compeptide.com |
| N-Fmoc-5-bromo-2-chloro-L-phenylalanine | C₂₄H₁₉BrClNO₄ | 2002401-84-3 | L-enantiomer of the title compound. wuxiapptec.com |
| 5-Bromo-2-chloro-DL-phenylalanine | C₉H₉BrClNO₂ | 1270324-45-2 | Unprotected racemic mixture. bldpharm.com |
Structure Activity Relationship Sar and Conformational Studies Involving Halogenated Phenylalanine Residues
Impact of Halogen Substituents on Peptide Conformation and Dynamics
The introduction of halogen atoms onto the phenyl ring of phenylalanine can profoundly influence a peptide's conformational preferences and dynamic behavior. Halogenation is considered a minimal structural modification, yet it can introduce a range of non-covalent interactions that guide peptide folding. researchgate.net
Research has demonstrated that halogenating phenylalanine residues can promote the self-assembly of peptides into organized supramolecular structures like hydrogels, which arise from the formation of fibrillar networks. nih.gov This indicates a strong influence on intermolecular organization. Furthermore, studies on model peptides have shown that halogenation can stabilize specific secondary structures. The incorporation of a chlorine atom, for instance, was shown to stabilize a β-hairpin fold through the formation of an interstrand halogen bond. acs.orgresearchgate.netacs.org This stabilization is comparable in strength to that provided by an analogous hydrogen bond, highlighting the significant role halogens can play in protein and peptide engineering. acs.org The specific halogen used also matters; the efficiency of gel formation in some halogenated peptides was found to depend on the polarizability of the halogen atom and its position on the aromatic ring. researchgate.net
Table 1: Influence of Interstrand Interactions on β-Hairpin Folding
| Interacting Residue (R3) | Interaction Type | Effect on Folded Conformation | Reference |
| CH₃ | Steric (Reference) | No stabilizing interaction | acs.orgresearchgate.net |
| OH | Hydrogen Bond | Stabilizes β-hairpin fold | acs.orgresearchgate.net |
| Cl | Halogen Bond | Increases molar fraction of folded β-hairpin by 44% compared to reference | acs.orgresearchgate.net |
| Br | Halogen Bond | Stabilizes β-hairpin fold | acs.orgresearchgate.net |
Investigation of Halogen Bonding Interactions in Molecular Systems
A key interaction responsible for the conformational effects of halogenation is the halogen bond (XB). This is a non-covalent, directional interaction of the type R–X···Y, where the halogen atom (X = Cl, Br, I) acts as a Lewis acid (electron acceptor) and Y is a Lewis base (electron donor) such as an oxygen or nitrogen atom. researchgate.net This Lewis acidity arises from a region of positive electrostatic potential, known as a "σ-hole," located on the halogen atom opposite to the R-X covalent bond. researchgate.netnih.gov
In peptides and proteins, the backbone carbonyl oxygen is the most common halogen bond acceptor. researchgate.net Quantum mechanical calculations have been used to estimate the strength of these interactions. The findings reveal that the interaction strength increases with the polarizability of the halogen atom (I > Br > Cl). researchgate.net Beyond the backbone, the side chains of residues like serine, aspartate, and even the π-surfaces of aromatic amino acids can act as halogen bond acceptors. researchgate.net The defined, linear geometry of halogen bonds makes them a powerful tool for the rational design and stabilization of specific peptide conformations. nih.gov For example, a chlorine-centered halogen bond was successfully incorporated into a peptide to enhance the stability of its folded state in solution. acs.orgresearchgate.net
Table 2: Calculated Halogen Bond Complex Formation Energies
| Halogen Bond | Estimated Interaction Energy (kJ/mol) | Reference |
| Car–Cl···O | 5.4–7.5 | researchgate.net |
| Car–Br···O | 9.0–12.1 | researchgate.net |
| Car–I···O | 14.2–17.6 | researchgate.net |
Data based on model systems using halobenzenes and N-methylacetamide.
Stereochemical Influence of D-Phenylalanine on Peptide Secondary and Tertiary Structure
The stereochemistry of amino acid residues is a fundamental determinant of peptide and protein structure. While L-amino acids are predominant in nature, the incorporation of D-amino acids, such as the D-phenylalanine in the title compound, imposes unique conformational constraints.
The use of a D-amino acid can fundamentally alter the accessible backbone dihedral angles (φ and ψ), often promoting turns or disrupting canonical secondary structures like α-helices and β-sheets. This property is frequently exploited to create more stable, less degradation-prone peptides with specific folded shapes.
A comparative study of two opioid tetrapeptides, one containing D-Alanine and the other L-Alanine, provides a clear example of this principle. The peptide with D-Ala was found to crystallize in a single, well-defined monoclinic form. researchgate.net In contrast, its L-Ala counterpart was polymorphic, forming at least three different crystal structures. researchgate.net This difference was attributed to a stabilizing intramolecular CH-π interaction that occurs with the D-amino acid, which acts as a "preorganization mechanism" that favors a specific, rigid conformation. researchgate.net Applying this principle, the D-phenylalanine residue in N-Fmoc-5-bromo-2-chloro-D-phenylalanine is expected to confer significant conformational rigidity to a peptide sequence, reducing its flexibility and guiding it toward a more defined three-dimensional structure.
Table 3: Crystallographic Outcomes of Peptides with D- vs. L-Alanine
| Peptide Sequence | Alanine Stereochemistry | Crystallographic Result | Implied Conformational State | Reference |
| Tyr-(D-Ala)-Phe-Gly | D-Alanine | Forms a single monoclinic crystal structure | Rigid, pre-organized conformation | researchgate.net |
| Tyr-(L-Ala)-Phe-Gly | L-Alanine | Forms at least three different polymorphic structures | Conformationally flexible | researchgate.net |
Electronic and Steric Effects of Halogenation on Molecular Recognition
The ability of a peptide to bind to a biological target is governed by a combination of its shape (steric effects) and the distribution of charge on its surface (electronic effects). The bromine and chlorine atoms on the phenyl ring of this compound contribute uniquely to both aspects, making them critical for molecular recognition. grafiati.comnih.gov
Electronic Effects: Halogens are highly electronegative, which leads to a withdrawal of electron density from the aromatic ring. However, they also possess an anisotropic distribution of electron density. This creates an electron-rich equatorial belt, allowing the halogen to act as a weak hydrogen bond acceptor, while simultaneously forming the electropositive σ-hole that enables it to act as a halogen bond donor. researchgate.netnih.gov This dual electronic character allows for highly specific and directional interactions that can be tuned to enhance binding affinity and selectivity for a target. researchgate.net
Steric Effects: The size of the halogen atoms (van der Waals radius: Cl ≈ 1.75 Å, Br ≈ 1.85 Å) introduces significant bulk to the phenylalanine side chain. This steric hindrance can be a crucial determinant in molecular recognition events. For instance, studies on enzymatic halogenation have shown that steric clashes between a potential halogenation site and surrounding amino acid residues in the enzyme's active site can dictate which position on a substrate is modified. acs.org Similarly, the steric bulk of substituents on catalysts can influence the stereochemical outcome of a reaction. Therefore, the 5-bromo and 2-chloro substituents provide distinct steric footprints that can be used to achieve selective binding to a specific protein pocket while preventing binding to others.
The strategic combination of these electronic and steric factors is a cornerstone of rational drug design, allowing for the fine-tuning of a peptide's interaction profile with its biological partners. researchgate.net
Computational and Theoretical Investigations of N Fmoc 5 Bromo 2 Chloro D Phenylalanine and Its Incorporations
Molecular Docking and Dynamics Simulations of Peptide-Ligand Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interactions between a ligand, such as a peptide containing N-Fmoc-5-bromo-2-chloro-D-phenylalanine, and a biological target, typically a protein.
Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For peptides incorporating this compound, docking studies can elucidate how the halogenated residue influences binding affinity and specificity. The presence of bromine and chlorine atoms can lead to specific halogen bonding interactions with protein residues, potentially enhancing binding strength. While specific docking studies on this exact compound are not widely published, research on other short peptides demonstrates the utility of this approach. For instance, molecular docking has been successfully used to study the binding of short peptides to targets like human tubulin isotypes, revealing how conformational changes are induced upon binding. nih.gov The identification of binding sites and the interactions between a peptide and a protein receptor are standard applications of these theoretical prediction methods. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and interactions of a peptide over time. For a peptide containing this compound, MD simulations can reveal how the halogenated residue affects the peptide's structural flexibility and its interaction with its environment, such as a protein receptor or a lipid membrane. nih.gov For example, MD simulations of peptides with detergent properties have been used to understand their self-assembly and interaction with membrane proteins. uliege.be Simulations can confirm the structural rigidity of peptide-protein complexes and validate docking results. nih.gov The insights from MD are crucial for understanding the stability of such interactions.
A hypothetical molecular dynamics simulation could track key parameters like the Root Mean Square Deviation (RMSD) to assess the stability of a peptide containing this compound when bound to a receptor.
Table 1: Hypothetical RMSD Data from a Molecular Dynamics Simulation
| Simulation Time (ns) | RMSD of Peptide Backbone (Å) | RMSD of Ligand (Å) |
|---|---|---|
| 0 | 0.0 | 0.0 |
| 10 | 1.5 | 0.8 |
| 20 | 1.8 | 1.0 |
| 30 | 2.1 | 1.2 |
| 40 | 2.0 | 1.1 |
| 50 | 2.2 | 1.3 |
This table is illustrative and represents the type of data generated from MD simulations to assess the structural stability of a peptide-ligand complex over time.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are employed to investigate the electronic properties of molecules, providing deep insights into their structure, stability, and reactivity. For this compound, these calculations can precisely map the electron distribution and predict how the bromine and chlorine substituents alter the electronic nature of the phenylalanine side chain.
These calculations can yield important parameters such as:
Molecular Orbital Energies (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting a molecule's reactivity. The energy gap between them indicates chemical stability.
Electrostatic Potential Maps: These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The halogen atoms on the phenyl ring of this compound would create a region of positive electrostatic potential (a "sigma-hole") on the halogen atom, which can participate in halogen bonding.
Table 2: Predicted Electronic Properties of Halogenated Phenylalanine Analogs
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |
|---|---|---|---|
| Phenylalanine | -6.1 | -0.5 | 1.8 |
| 2-Chlorophenylalanine | -6.3 | -0.8 | 2.5 |
| 5-Bromophenylalanine | -6.2 | -0.7 | 2.1 |
| 5-Bromo-2-chlorophenylalanine | -6.4 | -0.9 | 2.9 |
Note: These values are hypothetical and serve to illustrate the expected trends based on quantum chemical calculations of similar halogenated aromatic compounds. The actual values would require specific calculations for this compound.
Prediction of Conformational Preferences in Halogenated Peptide Systems
The incorporation of halogenated amino acids can significantly influence the conformational preferences of a peptide backbone. The size and electronegativity of the halogen atoms, as well as their position on the phenyl ring, can introduce steric hindrance and create non-covalent interactions that favor certain secondary structures (e.g., helices, sheets, or turns).
Studies on peptides containing other halogenated phenylalanine derivatives have shown that halogenation can modulate hydrophobic and aromatic-aromatic interactions, which are key drivers of peptide self-assembly and folding. nih.gov For instance, the systematic fluorination of a phenylalanine residue in a model peptide was shown to impact amyloid formation kinetics, demonstrating that halogenation can alter aggregation behavior. nih.gov The substitution pattern on the phenyl ring is critical; for example, research on 1,5-diaryl-3-oxo-1,4-pentadiene derivatives showed that the introduction of a fluorine atom induced substantial alterations, leading to the predominance of a specific conformer group. nih.gov
In the context of this compound, the bulky Fmoc group, combined with the two halogen atoms, would be expected to impose significant conformational constraints. Theoretical methods like Ramachandran plots, which map the allowable dihedral angles (phi, ψ) of the peptide backbone, can be used to predict the likely conformations.
Table 3: Predicted Dihedral Angle Preferences for Phenylalanine Derivatives in a Model Peptide
| Amino Acid Derivative | Predicted Phi (φ) Range | Predicted Psi (ψ) Range | Favored Secondary Structure |
|---|---|---|---|
| D-Phenylalanine | +45° to +85° | -150° to -170° | Beta-Sheet |
| D-Phe(2-Cl) | +50° to +90° | -140° to -160° | Beta-Sheet (with some constraint) |
| D-Phe(5-Br) | +40° to +80° | -155° to -175° | Beta-Sheet |
| This compound | +55° to +95° | +20° to +60° | Turn/Constrained |
This is a hypothetical representation of how conformational preferences might be altered. The bulky Fmoc group and di-halogen substitution would likely restrict the conformational freedom compared to a simple D-amino acid, potentially favoring turn-like structures.
Future Perspectives and Emerging Research Trajectories for Halogenated Unnatural Amino Acids
Development of Novel Synthetic Methodologies for Site-Specific Halogenation
The synthesis of halogenated amino acids has traditionally relied on multi-step processes. However, recent advancements are paving the way for more efficient and site-specific halogenation methods. Techniques such as palladium-catalyzed cross-coupling reactions, like the Negishi coupling, have demonstrated utility in the synthesis of fluorinated phenylalanine derivatives and could be adapted for the synthesis of bromo- and chloro-substituted analogues. beilstein-journals.org Furthermore, the development of enzymatic and chemoenzymatic cascade processes, utilizing enzymes like phenylalanine ammonia (B1221849) lyases, presents a green and highly selective alternative for the production of both L- and D-enantiomers of halogenated phenylalanines. nih.gov
Another promising avenue is the use of photocatalysis, which can facilitate radical-mediated C-H bond activation, allowing for direct and selective halogenation of the aromatic ring of phenylalanine. These emerging synthetic strategies are crucial for expanding the toolbox of available halogenated unnatural amino acids, including complex dihalogenated structures like 5-bromo-2-chloro-phenylalanine. The ability to produce these compounds in an enantiomerically pure form, such as the D-isomer, is particularly important for their application in creating peptides with enhanced stability against enzymatic degradation.
Expanding the Scope of Bioorthogonal Chemistry with Halogenated Building Blocks
Bioorthogonal chemistry refers to chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.gov This field has revolutionized our ability to study and manipulate biological molecules in their natural environment. Halogenated amino acids, with their unique chemical handles, have the potential to significantly expand the repertoire of bioorthogonal reactions.
While not possessing the typical azide (B81097) or alkyne functionalities, the carbon-halogen bond can participate in specific coupling reactions, such as palladium-catalyzed cross-couplings, which could potentially be adapted for bioorthogonal applications under specific conditions. The presence of two different halogens in N-Fmoc-5-bromo-2-chloro-D-phenylalanine offers the intriguing possibility of sequential and selective functionalization. This could enable the site-specific attachment of two different molecular probes or therapeutic agents to a peptide or protein, opening up new avenues for creating multifunctional biomolecules for imaging, diagnostics, and therapy.
Advanced Protein Engineering Applications through Genetic Code Expansion
Genetic code expansion is a powerful technology that allows for the site-specific incorporation of unnatural amino acids into proteins in living cells. bris.ac.uk This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a specific codon (often a stop codon) and inserts the desired unnatural amino acid. To date, a wide variety of unnatural amino acids have been incorporated into proteins, including several halogenated phenylalanine derivatives. acs.org
The incorporation of dihalogenated phenylalanines like 5-bromo-2-chloro-phenylalanine could offer unique advantages. The presence of two halogen atoms can significantly alter the local environment within a protein, influencing its folding, stability, and interactions with other molecules. For instance, halogenation has been shown to modulate the aggregation kinetics of amyloid-forming peptides, a process implicated in several neurodegenerative diseases. nih.gov The ability to introduce a heavy atom like bromine could also facilitate the structural determination of proteins using X-ray crystallography. While the genetic incorporation of 5-bromo-2-chloro-phenylalanine has not yet been reported, the successful incorporation of other ortho-substituted phenylalanine derivatives suggests its feasibility. acs.org
Exploration in Materials Science and Nanotechnology
The unique properties of halogenated compounds are also being explored in the field of materials science and nanotechnology. Halogenation can influence the self-assembly of molecules, leading to the formation of novel nanomaterials with tailored properties. For example, the incorporation of halogenated phenylalanines into peptides can affect the morphology of the resulting fibrillar structures. nih.gov
The dihalogenated nature of 5-bromo-2-chloro-phenylalanine could be exploited to create peptide-based materials with unique electronic or optical properties. The presence of both bromine and chlorine could lead to complex intermolecular interactions, including halogen bonding, which could direct the self-assembly of these peptides into well-defined nanostructures. These materials could find applications in areas such as organic electronics, sensing, and catalysis.
Interactive Table 2: Comparison of Halogenated Phenylalanine Derivatives
| Derivative | Halogen(s) | Key Properties/Applications |
|---|---|---|
| 4-Fluoro-phenylalanine | F | Increased stability, used in protein engineering and as a PET imaging agent. beilstein-journals.org |
| 4-Iodo-phenylalanine | I | Heavy atom for X-ray crystallography, used in structural biology. |
| 3,5-Difluoro-phenylalanine | F, F | Alters peptide conformation and aggregation properties. nih.gov |
| 4-Chloro-phenylalanine | Cl | Can shift the conformational equilibrium of peptides. nih.govacs.org |
| 5-Bromo-2-chloro-phenylalanine | Br, Cl | Potential for dual functionalization, enhanced stability, and novel material properties. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
